N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide
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Overview
Description
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, it’s known that benzenesulfonyl derivatives can participate in various reactions. For instance, benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds .Scientific Research Applications
Fluorescent Probes for Zinc Detection
Research by Ohshima et al. (2010) developed a fluorescent probe for Zn2+ detection, utilizing a benzenesulfonyl-caged derivative that shows enhanced sensitivity and cell-membrane permeability. This probe's design facilitates the practical detection of Zn2+ in biological samples, leveraging the hydrolytic reactivation of the benzenesulfonyl moiety for signal generation (Ohshima et al., 2010).
Antimicrobial and Antitubercular Agents
A study on the synthesis and antimicrobial evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives showed that some compounds exhibit significant activity against Gram-positive bacteria, demonstrating the potential of such derivatives in antimicrobial and antitubercular therapies (Biointerface Research in Applied Chemistry, 2019).
Catalysts in Organic Synthesis
Dayan et al. (2013) synthesized half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings. These complexes demonstrated effectiveness as catalysts in the transfer hydrogenation of acetophenone derivatives, showcasing the compound's role in facilitating chemical transformations (Dayan et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like beta-lactamase in organisms like escherichia coli .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through mechanisms such as nucleophilic substitution or free radical reactions .
Biochemical Pathways
Similar compounds have been known to influence pathways involving enzymes like beta-lactamase .
Result of Action
Similar compounds have been known to inhibit the activity of their target enzymes, leading to various downstream effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-11-12-21-16(15-19)7-5-13-25(21)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPPUHJEHNGQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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